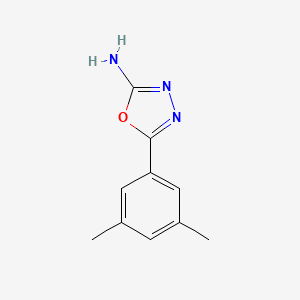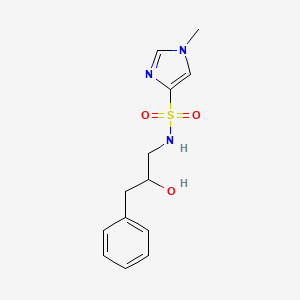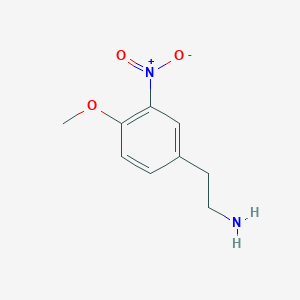
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The compound also features a fluorophenyl group, a carbonyl group, and a piperidinyl group. These functional groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of the 1,2,3-triazole ring, the fluorophenyl group, and the piperidinyl group would contribute to its three-dimensional structure and potentially its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The 1,2,3-triazole ring, the fluorophenyl group, and the piperidinyl group could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and potentially its solubility in various solvents .作用機序
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide inhibits the activity of mTOR by binding to the active site of the protein, thereby preventing its activation. This leads to a decrease in the phosphorylation of downstream targets of mTOR, which in turn results in a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential anti-cancer effects, as it inhibits the growth and proliferation of cancer cells. Additionally, this compound has been found to have neuroprotective effects, as it reduces the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide in lab experiments is its specificity for the mTOR pathway, which allows for targeted inhibition of this pathway. However, this compound also has limitations, as it may have off-target effects on other proteins and pathways.
将来の方向性
Future research on N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could focus on its potential use in combination therapy with other drugs, as well as its effects on other diseases and physiological processes. Additionally, further studies could explore the optimization of the synthesis method for this compound, as well as the development of more specific inhibitors of the mTOR pathway.
合成法
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide involves the reaction between 4-fluorophenylisocyanate and piperidine-4-carboxylic acid, followed by the reaction with benzoyl chloride. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. In particular, this compound has been found to have inhibitory effects on the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Safety and Hazards
特性
IUPAC Name |
N-[1-[1-(4-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c22-16-6-8-18(9-7-16)27-14-19(24-25-27)21(29)26-12-10-17(11-13-26)23-20(28)15-4-2-1-3-5-15/h1-9,14,17H,10-13H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEVNAFCAPCEBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)thiophene-2-sulfonamide](/img/structure/B2901409.png)
![1-Methyl-4-[4-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2901411.png)
![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B2901412.png)
![3,5-Dimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2901413.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2901416.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl]acetamide](/img/structure/B2901418.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2901420.png)
![5-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2901421.png)



